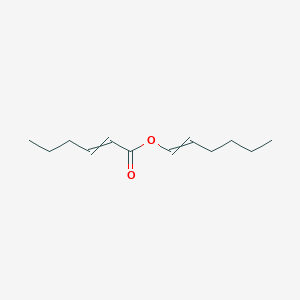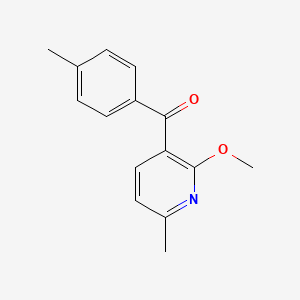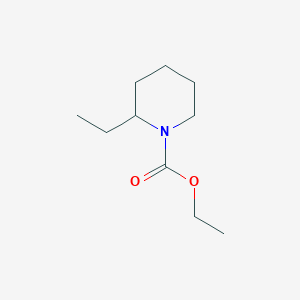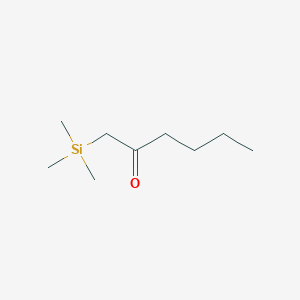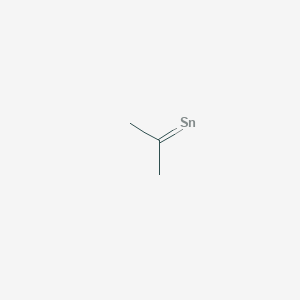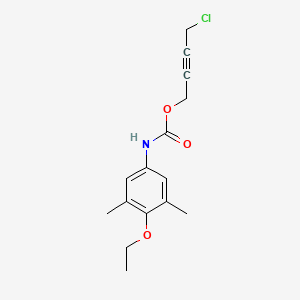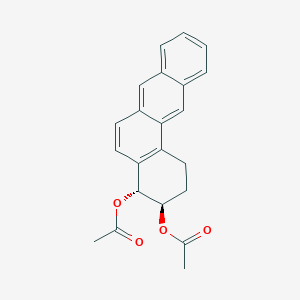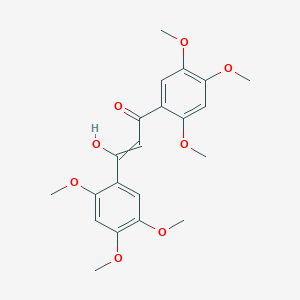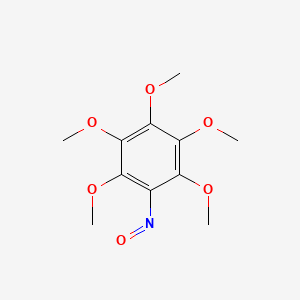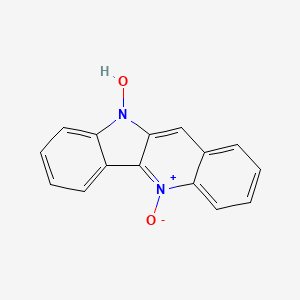
10H-Quindoline, 10-hydroxy-, 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Quindoline, 10-hydroxy-, 5-oxide is a chemical compound with the molecular formula C15H10N2O2 It is a derivative of quindoline, characterized by the presence of a hydroxy group at the 10th position and an oxide group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Quindoline, 10-hydroxy-, 5-oxide typically involves the Friedlander hetero-annulation reaction. This method is known for its efficiency in producing poly-substituted quinoline derivatives. The reaction involves the base-catalyzed preparation of a Schiff base followed by intramolecular Claisen condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Friedlander reaction under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 10H-Quindoline, 10-hydroxy-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxide group.
Substitution: The hydroxy group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of hydroxyquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
10H-Quindoline, 10-hydroxy-, 5-oxide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various quinoline derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10H-Quindoline, 10-hydroxy-, 5-oxide involves its interaction with molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. For example, quinoline derivatives are known to inhibit tyrosine kinase and other enzymes involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Quinolone: Known for its antibacterial properties and structural similarity to quinoline.
Indoloquinoline: Another derivative with potential anticancer activity.
Uniqueness: 10H-Quindoline, 10-hydroxy-, 5-oxide stands out due to its specific functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
80271-01-8 |
|---|---|
Molekularformel |
C15H10N2O2 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
10-hydroxy-5-oxidoindolo[3,2-b]quinolin-5-ium |
InChI |
InChI=1S/C15H10N2O2/c18-16-13-8-4-2-6-11(13)15-14(16)9-10-5-1-3-7-12(10)17(15)19/h1-9,18H |
InChI-Schlüssel |
KUKWFUUXEOHYPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=[N+]2[O-])C4=CC=CC=C4N3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



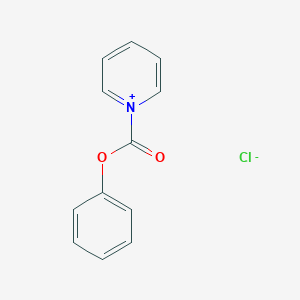
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
